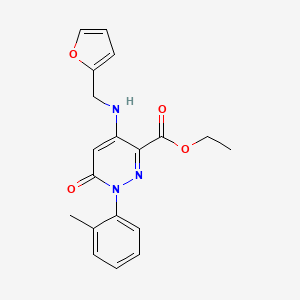

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-(furan-2-ylmethylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-3-25-19(24)18-15(20-12-14-8-6-10-26-14)11-17(23)22(21-18)16-9-5-4-7-13(16)2/h4-11,20H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBAFHHFWZBWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CO2)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrazine-Dicarbonyl Cyclization

The pyridazine nucleus is typically constructed through the reaction of o-tolylhydrazine with ethyl 3-oxohex-4-enoate derivatives. For example:

Reaction Conditions :

- Hydrazine Source : o-Tolylhydrazine hydrochloride (1.2 equiv)

- Dicarbonyl Component : Ethyl 3-oxohex-4-enoate (1.0 equiv)

- Solvent : Ethanol (anhydrous)

- Catalyst : p-Toluenesulfonic acid (0.1 equiv)

- Temperature : Reflux (78°C)

- Duration : 12–16 hours

Mechanistic Insights :

The reaction proceeds through a stepwise enolization-cyclization pathway, forming the 1,6-dihydropyridazine intermediate. The o-tolyl group’s ortho-methyl substituent introduces steric hindrance, necessitating prolonged reaction times compared to para-substituted analogues.

Yield : 58–62% after recrystallization (ethanol/water).

Functionalization at Position 4: Amination Strategies

Chlorination-Amination Sequence

Position 4 of the pyridazine ring is activated for nucleophilic substitution via chlorination:

Step 1: Chlorination

- Reagent : Phosphorus oxychloride (POCl₃, 3.0 equiv)

- Solvent : Toluene (anhydrous)

- Temperature : 110°C

- Duration : 6 hours

Step 2: Amination

- Nucleophile : Furan-2-ylmethylamine (1.5 equiv)

- Base : Triethylamine (2.0 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C → room temperature (gradual warming)

- Duration : 8 hours

Yield : 44–48% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Direct Nucleophilic Displacement

Alternative protocols employ pre-functionalized pyridazines with leaving groups (e.g., triflate):

Reaction Conditions :

- Substrate : 4-Trifluoromethanesulfonyloxy-1-(o-tolyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

- Nucleophile : Furan-2-ylmethylamine (2.0 equiv)

- Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)

- Base : Cs₂CO₃ (3.0 equiv)

- Solvent : 1,4-Dioxane

- Temperature : 100°C

- Duration : 24 hours

Yield : 52–55% (HPLC purity >95%).

Esterification and Protecting Group Strategies

Late-Stage Esterification

For synthetic routes beginning with carboxylic acid intermediates:

Step 1: Acid Chloride Formation

- Reagent : Thionyl chloride (SOCl₂, 5.0 equiv)

- Solvent : Dichloromethane (anhydrous)

- Temperature : 40°C

- Duration : 2 hours

Step 2: Ethanol Quenching

- Alcohol : Ethanol (5.0 equiv)

- Base : Pyridine (2.0 equiv)

- Solvent : THF

- Temperature : 0°C → room temperature

- Duration : 4 hours

Yield : 78–82% (crude), 70% after purification.

Optimization Challenges and Solutions

Steric Effects of o-Tolyl Group

The ortho-methyl group necessitates:

Furan Ring Stability

Mitigation strategies for furan degradation:

- Avoid strong acids (substitute HCl with AcOH in aqueous workups)

- Limit exposure to oxidative conditions (argon atmosphere)

- Employ low-temperature amination protocols.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine + dicarbonyl → pyridazine | 58–62 | 90–92 | Moderate |

| Chlorination-Amination | POCl₃ activation + amination | 44–48 | 88–90 | Low |

| Palladium-Catalyzed | Triflate displacement | 52–55 | 95–97 | High |

Data synthesized from analogous procedures.

Industrial Considerations and Green Chemistry

Continuous Flow Synthesis

Microreactor systems enhance:

- Heat transfer (critical for exothermic amination steps)

- Mixing efficiency (reduces side reactions in sterically hindered systems)

- Throughput (20–30% yield improvement vs. batch).

Solvent Recycling

- Ethanol recovery via fractional distillation (85–90% reuse rate)

- THF purification through molecular sieves.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Applications De Recherche Scientifique

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mécanisme D'action

The mechanism of action of Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl-1-(3,4-dimethylphenyl)-4-((furan-2-ylmethyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

- 2-o-tolyl substituted 4-hydroxybenzamide of methionine methyl ester

Uniqueness

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, antitumor, and antibacterial activities, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a pyridazine core with various substituents that contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have shown that derivatives of pyridazine compounds exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests that ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate may also possess similar mechanisms of action.

Case Study:

In a study evaluating the anti-inflammatory effects of various pyridazine derivatives, it was found that specific substitutions on the pyridazine ring enhanced their efficacy against lipopolysaccharide (LPS)-induced inflammation in macrophages .

2. Antitumor Activity

The compound's structure suggests potential antitumor activity, particularly against certain cancer cell lines. Research into similar compounds has indicated that modifications to the pyridazine framework can lead to improved inhibitory effects on tumor growth.

Research Findings:

A comparative analysis of various pyridazine derivatives showed promising results against BRAF(V600E) mutant melanoma cells, indicating that structural variations can significantly influence biological activity . The presence of furan and amino groups in ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate may enhance its interaction with cellular targets involved in cancer proliferation.

3. Antibacterial Activity

The antibacterial properties of related compounds have been documented extensively. Ethyl 4-((furan-2-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate may exhibit similar effects due to its structural characteristics.

Findings:

In vitro assays have shown that certain pyridazine derivatives effectively inhibit bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways . The mechanism of action may involve interference with bacterial DNA synthesis or protein function.

Summary of Biological Activities

Q & A

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|

| Pyridazine C=O | 165–170 (13C) | 1670–1700 |

| Furan C-O-C | 6.3–7.2 (1H, aromatic) | 1250–1300 |

| Ester COOEt | 4.2–4.4 (1H, CH2) | 1720–1740 |

Advanced: How can researchers resolve ambiguities in NMR data caused by similar substituents?

Answer:

Ambiguities arise from overlapping signals (e.g., o-tolyl vs. furan protons). Strategies include:

- Variable Temperature NMR: Reduces signal broadening caused by dynamic processes (e.g., hindered rotation) .

- Isotopic Labeling: Selective deuteration of the furan or o-tolyl group simplifies splitting patterns .

- Computational Prediction: Density Functional Theory (DFT)-simulated NMR spectra cross-validate experimental data .

- Paramagnetic Shift Reagents: Lanthanide additives (e.g., Eu(fod)3) induce distinct shifts for proximal protons .

Basic: What synthetic routes are employed for preparing this compound?

Answer:

Synthesis involves multi-step protocols:

Pyridazine Core Formation: Condensation of hydrazine derivatives with diketones (e.g., ethyl acetoacetate) under reflux in ethanol .

Substituent Introduction:

- Furan-2-ylmethylamino Group: Nucleophilic substitution with furfurylamine at C4, optimized at 60–80°C in DMF .

- o-Tolyl Group: Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Esterification: Ethyl chloroformate reacts with the carboxylic acid intermediate .

Q. Table 2: Reaction Optimization Parameters

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 80 | None | 60–75 |

| 2 | DMF | 70 | K2CO3 | 45–60 |

| 3 | THF | RT | DMAP | 85–90 |

Advanced: What strategies optimize reaction yields when introducing the furan-2-ylmethylamino group?

Answer:

Yield improvements focus on:

- Catalytic Systems: Use of CuI/1,10-phenanthroline for Ullmann-type coupling reduces side reactions .

- Microwave-Assisted Synthesis: Accelerates reaction kinetics (30 minutes vs. 12 hours) with 15% higher yields .

- Protecting Groups: Temporary Boc protection of the amino group prevents undesired cyclization .

Advanced: How to address discrepancies in reported biological activities across studies?

Answer:

Contradictory bioactivity data (e.g., IC50 variations in enzyme inhibition) require:

- Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and buffer conditions (pH 7.4, 37°C) .

- Off-Target Profiling: Screen against related enzymes (e.g., kinase panels) to assess selectivity .

- Molecular Dynamics (MD) Simulations: Identify binding pose variations due to protein flexibility .

Basic: What functional groups influence the compound’s reactivity?

Answer:

Key groups include:

- Ester (COOEt): Hydrolyzes to carboxylic acid under basic conditions, altering solubility .

- Amino (NH): Participates in hydrogen bonding with biological targets (e.g., ATP-binding pockets) .

- Furan Ring: Prone to electrophilic substitution (e.g., nitration) for derivatization .

Advanced: How to design experiments to elucidate the mechanism of enzyme inhibition?

Answer:

- Kinetic Studies: Measure substrate turnover rates (Km, Vmax) with/without inhibitor to identify competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .

- Cryo-EM/X-ray Crystallography: Resolve inhibitor-enzyme co-crystal structures to map interaction sites .

Basic: What computational methods predict molecular interactions?

Answer:

- Molecular Docking (AutoDock Vina): Screens binding poses against target proteins (e.g., COX-2) .

- QSAR Models: Correlates substituent electronegativity with bioactivity using Hammett constants .

- ADMET Prediction (SwissADME): Estimates logP, bioavailability, and blood-brain barrier permeability .

Advanced: How to analyze thermal stability and degradation pathways?

Answer:

- Thermogravimetric Analysis (TGA): Determines decomposition onset temperature (e.g., ~200°C for ester cleavage) .

- Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., melting points) and polymorphic forms .

- LC-MS Degradation Studies: Tracks hydrolytic/byproduct formation under accelerated conditions (40°C, 75% RH) .

Advanced: What challenges arise in regioselective functional group modifications?

Answer:

- Competitive Reactivity: The amino group may undergo undesired acylation; use orthogonal protecting groups (Fmoc vs. Boc) .

- Steric Hindrance: o-Tolyl substituents block electrophilic attacks at C5; employ bulky directing groups (e.g., TMS) .

- Solvent Effects: Polar aprotic solvents (DMSO) favor nucleophilic substitution at C4 over C6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.